molecular formula C12H14F3NO3 B8124636 Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate

Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate

Cat. No.: B8124636
M. Wt: 277.24 g/mol
InChI Key: RTEBBBMBGBBNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-(2,2,2-trifluoroethoxy)benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The resulting amine is then esterified with methyl 2-bromo-3-phenylpropanoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its amino acid backbone.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino acid backbone facilitates binding to active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate: Similar structure but with a methylsulfonyl group instead of a trifluoroethoxy group.

    Methyl 2-amino-3-(3-(methoxy)phenyl)propanoate: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

Uniqueness

Methyl 2-amino-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced lipophilicity and specific molecular interactions are desired.

Properties

IUPAC Name

methyl 2-amino-3-[3-(2,2,2-trifluoroethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-18-11(17)10(16)6-8-3-2-4-9(5-8)19-7-12(13,14)15/h2-5,10H,6-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEBBBMBGBBNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)OCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.